3-(3-Fluorophenyl)pyrrolidine

Lipophilicity ADME Physicochemical Properties

3-(3-Fluorophenyl)pyrrolidine is a fluorinated aryl pyrrolidine building block. It features a pyrrolidine ring substituted at the 3-position with a 3-fluorophenyl group.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
CAS No. 125067-75-6
Cat. No. B044692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)pyrrolidine
CAS125067-75-6
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC(=CC=C2)F
InChIInChI=1S/C10H12FN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2
InChIKeyRQGYSXVZGVZRPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorophenyl)pyrrolidine (CAS 125067-75-6): Procurement and Differentiation Guide


3-(3-Fluorophenyl)pyrrolidine is a fluorinated aryl pyrrolidine building block . It features a pyrrolidine ring substituted at the 3-position with a 3-fluorophenyl group. This specific substitution pattern is a key differentiator from other regioisomers, influencing its calculated lipophilicity (LogP ~1.72) and its role as a versatile intermediate in medicinal chemistry and crop science [1].

Why a Specific 3-(3-Fluorophenyl)pyrrolidine Isomer is Crucial for Reproducible Research


Generic substitution among fluorophenylpyrrolidine analogs is not scientifically sound due to the profound impact of the substitution position on physicochemical properties, which directly dictates a molecule's behavior in biological systems and synthetic routes . For example, the calculated LogP for 3-(3-Fluorophenyl)pyrrolidine is 1.72 , while its regioisomer, (S)-2-(3-Fluorophenyl)pyrrolidine, has a calculated XLogP3-AA of 1.9 [1]. This difference in lipophilicity can affect membrane permeability, metabolic stability, and target binding. Furthermore, the 3-position is specifically highlighted in patent literature for the synthesis of biologically active compounds [2]. Interchanging with a 2- or 4-substituted analog or altering the salt form introduces uncontrolled variables that compromise experimental reproducibility and structure-activity relationship (SAR) studies.

Quantitative Differentiation of 3-(3-Fluorophenyl)pyrrolidine from Key Analogs


LogP Difference: 3-(3-Fluorophenyl)pyrrolidine vs. (S)-2-(3-Fluorophenyl)pyrrolidine

The 3-position substitution on the pyrrolidine ring of the target compound results in a measurably different lipophilicity profile compared to a 2-substituted analog . This parameter is critical for predicting membrane permeability and metabolic stability. The calculated LogP for 3-(3-Fluorophenyl)pyrrolidine is 1.72 , whereas the calculated XLogP3-AA for (S)-2-(3-Fluorophenyl)pyrrolidine is 1.9 [1]. This difference of 0.18 LogP units can be significant in a medicinal chemistry optimization campaign.

Lipophilicity ADME Physicochemical Properties

Regioisomeric Identity: Distinguishing the 3-Substituted Building Block

The compound's primary differentiation is its specific substitution pattern. The IUPAC name '3-(3-fluorophenyl)pyrrolidine' and its InChI Key (RQGYSXVZGVZRPG-UHFFFAOYSA-N) uniquely identify this regioisomer, distinguishing it from other commercially available fluorophenyl pyrrolidines such as 1-(3-fluorophenyl)pyrrolidine (CAS 139909-17-4) , (S)-2-(3-fluorophenyl)pyrrolidine (CAS 920274-04-0) [1], and 4-substituted analogs. The specific 3-position attachment is a prerequisite for its utility as an intermediate in the preparation of certain biologically active compounds, as exemplified by its inclusion in a Bayer CropScience patent [2].

Organic Synthesis Medicinal Chemistry Regioisomer

Physical Form: Free Base vs. Hydrochloride Salt

The free base form of 3-(3-Fluorophenyl)pyrrolidine (CAS 125067-75-6) has a reported density of 1.078 g/cm³ and a boiling point of 238.5 °C at 760 mmHg . Its hydrochloride salt counterpart (CAS 943843-61-6) has a different molecular weight (201.67 g/mol vs 165.21 g/mol) and is often selected for its enhanced aqueous solubility , which is a critical differentiator for biological assays requiring dissolution in aqueous buffers. This provides a clear, quantifiable choice point based on the intended application.

Formulation Solubility Handling

Validated Application Scenarios for 3-(3-Fluorophenyl)pyrrolidine


Synthesis of Crop Protection Agents

This specific regioisomer is cited as a key intermediate in a Bayer CropScience AG patent for the preparation of optionally substituted phenyl and pyridyl pyrrolidines, which are useful for manufacturing certain biologically active compounds in crop protection [1]. Researchers in agrochemistry should procure this precise compound to ensure the synthetic pathway is reproducible and leads to the correct active ingredient.

Medicinal Chemistry for CNS and Antibacterial Targets

The 3-(3-Fluorophenyl)pyrrolidine scaffold is present in pharmacologically active molecules being investigated for central nervous system (CNS) disorders and as antibacterial agents . Specifically, the fluorophenyl group is known to enhance lipophilicity and metabolic stability, which is a quantifiable property (LogP ~1.72) . Medicinal chemists can use this compound as a core building block to generate libraries of analogs for SAR studies, differentiating it from other regioisomers based on its unique LogP value .

SAR Studies on NMDA Receptor Antagonists

Fluorinated arylcycloalkylamines, including pyrrolidine derivatives, have been synthesized and evaluated for their binding affinity at the PCP site of the NMDA receptor [2]. While the target compound is a simpler building block, its core structure is directly relevant to this pharmacophore. Researchers investigating neuroprotective agents or anticonvulsants can use this building block to probe the influence of the 3-fluorophenyl substitution on NMDAR binding, building upon established SAR that differentiates arylcycloheptylamines from arylcyclohexylamines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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